molecular formula C6H9NO2 B13259074 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane

5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane

Cat. No.: B13259074
M. Wt: 127.14 g/mol
InChI Key: FUQYLHVWIQEPRG-UHFFFAOYSA-N
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Description

5,8-Dioxa-2-azatricyclo[4300,3,7]nonane is a complex organic compound with a unique tricyclic structure It is characterized by the presence of two oxygen atoms and one nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors with precise temperature and pressure control. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane: The parent compound with a unique tricyclic structure.

    Hexahydro-3,6-epiminofuro[3,2-b]furan: A similar compound with slight structural variations.

    Furo[3,2-b]furan-3,6-imine: Another related compound with different functional groups.

Uniqueness

5,8-Dioxa-2-azatricyclo[4300,3,7]nonane stands out due to its specific arrangement of atoms and the resulting chemical properties

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5,8-dioxa-2-azatricyclo[4.3.0.03,7]nonane

InChI

InChI=1S/C6H9NO2/c1-3-5-6(8-1)4(7-3)2-9-5/h3-7H,1-2H2

InChI Key

FUQYLHVWIQEPRG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(O1)C(N2)CO3

Origin of Product

United States

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